![molecular formula C17H14N2O B2691541 4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one CAS No. 866050-17-1](/img/structure/B2691541.png)
4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one
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Description
The compound “4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one” is a complex organic molecule. It likely contains an indene and a phthalazinone group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a novel cathinone derivative was identified which required the use of several analytical techniques, including gas chromatography–mass spectrometry, liquid chromatography coupled with high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the indene and phthalazinone groups. The indene group is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring .
Scientific Research Applications
Retinoic Acid Receptor α Agonists
The compound has been identified as a potential Retinoic Acid Receptor α (RARα) agonist . RARα plays a pivotal role in controlling cellular differentiation and apoptosis, making it an important drug target for cancer therapy and prevention . The compound showed a moderate binding affinity and exhibited a great potential to induce the differentiation of NB4 cells .
Antiproliferative Activity
The compound has shown potent antiproliferative activity . This means it could potentially inhibit the growth of cells, which is particularly useful in the context of cancer treatment where uncontrolled cell growth is a major issue .
Cancer Chemoprevention
The compound could potentially be used in cancer chemoprevention . Chemoprevention involves the use of substances to stop or slow the development of cancer. This is particularly relevant given the compound’s potential as a RARα agonist and its antiproliferative activity .
Development of Novel RARα Agonists
The compound’s structure has established indene as a promising skeleton for the development of novel RARα agonists . This could lead to the development of new drugs for cancer therapy and prevention .
Synthesis of Pyrimidine-Containing Compounds
The compound could potentially be used in the synthesis of new pyrimidine-containing compounds . Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research .
Development of Biologically Active Agents
Given the wide therapeutic implications of pyrimidine-based drugs, the compound could potentially be used in the design of new heterocyclic compounds as biologically active agents . This could lead to the development of new drugs with a beneficial role in fighting diseases .
properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17-15-7-2-1-6-14(15)16(18-19-17)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNLJIIVEJUHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydrophthalazin-1-one |
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